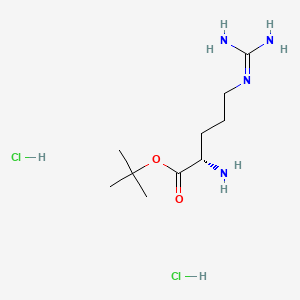

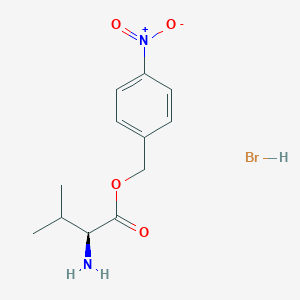

H-Arg-OtBu 2HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Arg-OtBu 2HCl is a useful research compound. Its molecular formula is C10H22N4O2*2HCl and its molecular weight is 230,31*72,92 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

研究了使用 Cu(I) ate-配合物进行芳香族 C-H 键断裂,确定了含铜活性中间体在缺电子芳香族的 sp2 C-H 键断裂反应中的结构和反应性。这涉及一个 ate-配合物 [Cu(OtBu)2]Na 断裂苯并噻唑的 C-H 键 (Zhang et al., 2016)。

检查了含有单个病毒肽的主要组织相容性复合物 I 类 H-2Kb 分子的晶体结构,深入了解了肽结合和 T 细胞受体识别。这涉及含有 Arg-Gly-Tyr-Val-Tyr-Gln-Gly-Leu 序列的水泡性口炎病毒 (VSV) 核衣壳蛋白片段 (Zhang et al., 1992)。

进行了 [(二烯)Rh[μ-OSi(OtBu)3]]2(硅结合铑的前体)的合成和表征,揭示了具有桥连三(叔丁氧基)甲硅氧基配体的二聚体结构 (Jarupatrakorn & Tilley, 2004)。

探索了含有 δ-糖氨基酸的环状肽的合成和表征。三肽叔丁基酯如 H-Tyr-Arg(Mtr)-Tyr-OtBu 被用于创建糖氨基酸/氨基酸杂化物,随后转化为大环 (Billing & Nilsson, 2005)。

研究了使用 [Ge(OtBu)2] 作为起始材料通过“自下而上”方法获得亚稳态 [GeH2]n 材料,它经历 OtBu/H 交换生成 [GeH2]n 材料 (Sinclair et al., 2021)。

研究了创建具有芳基配体的自由锗基阳离子。Ar(3)GeBr 与弱配位阴离子的银盐反应生成自由锗基阳离子 Ar(3)Ge(+) (Schenk, Drost & Schnepf, 2009)。

描述了环状 RGD 肽的微波辅助固相合成,重点是加速涉及 H-Asp(OtBu)-Xxx-Yyy-Arg(Pbf)-Gly-OH 等组分的反应 (Yamada et al., 2012)。

以高效率实现了 Hg(OTf)2 催化的芳基环化,揭示了反应机理和阳离子物种的形成 (Namba et al., 2008)。

作用机制

Target of Action

H-Arg-OtBu 2HCl, also known as H-Arg-OtBu dihydrochloride, is a membrane-targeting antimicrobial . Its primary targets are the negatively charged bacterial membranes . These membranes play a crucial role in maintaining the structural integrity of the bacteria and regulating the transport of substances in and out of the bacterial cell.

Mode of Action

This compound interacts with its targets through a combination of electrostatic and hydrophobic interactions . The compound’s positive charge allows it to bind to the negatively charged bacterial membranes. This interaction disrupts the membrane’s structure, leading to increased permeability and eventual cell death .

Biochemical Pathways

It is known that the compound’s action on the bacterial membrane can disrupt essential processes such as nutrient uptake, waste removal, and energy production, leading to bacterial cell death .

Result of Action

The primary result of this compound’s action is the death of bacterial cells . By disrupting the bacterial membrane, the compound causes increased permeability, leading to leakage of cellular contents and eventual cell death .

属性

IUPAC Name |

tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2.2ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);2*1H/t7-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFOKKSRMYGTQT-KLXURFKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735326 |

Source

|

| Record name | tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87459-72-1 |

Source

|

| Record name | tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

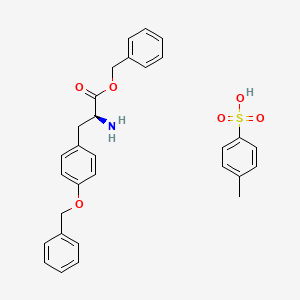

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)